2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol
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Overview
Description
Scientific Research Applications
Pharmaceutical Research
This compound is a derivative of oxazole, which is a component of many pharmaceuticals. It can be used in the synthesis of various drugs, particularly those that act on the central nervous system. The thiol group in the compound can be a key site for bioconjugation in drug molecules, potentially enhancing their efficacy or delivery .
Material Science
In material science, the compound’s aromatic structure and thiol group make it a candidate for creating self-assembled monolayers on gold surfaces. These monolayers can be used to modify the surface properties of materials for applications in sensors or as corrosion-resistant coatings .
Chemical Synthesis
The tert-butyl group in this compound provides steric hindrance, which can be useful in selective chemical reactions. It can act as a protecting group or a steric director in the synthesis of complex organic molecules .
Analytical Chemistry
Due to its unique spectral properties, this compound can be used as a fluorescent probe or a chromophoric agent in analytical chemistry. It can help in the detection and quantification of various substances through spectroscopic methods .
Environmental Science
The compound’s ability to form complexes with metals can be utilized in environmental science for the removal of heavy metals from water or soil. This application is crucial for environmental remediation and pollution control efforts .
Catalysis
The thiol group in “2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol” can act as a ligand in catalytic systems. It can be used to create catalysts for organic reactions, such as oxidation or reduction processes, which are fundamental in chemical manufacturing .
Biological Studies
In biological studies, the compound can be used to label proteins or peptides due to the reactivity of the thiol group. This can be particularly useful in studying protein-protein interactions and in the development of biosensors .
Nanotechnology
The compound’s molecular structure makes it suitable for use in nanotechnology, particularly in the creation of organic nanowires or nanoparticles. These nanostructures can have applications in electronics, photonics, and as drug delivery vehicles .
Future Directions
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, future research may focus on exploring the potential applications of 2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol in these areas.
properties
IUPAC Name |
2-tert-butyl-6-chloro-1,3-benzoxazole-7-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c1-11(2,3)10-13-7-5-4-6(12)9(15)8(7)14-10/h4-5,15H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWJSXGIQCRPEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.